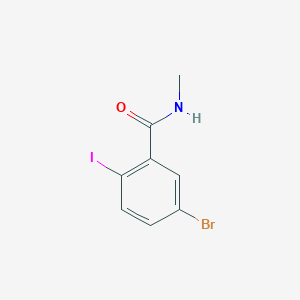

5-bromo-2-iodo-N-methylbenzamide

Description

5-bromo-2-iodo-N-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with a methyl group and an amide functional group

Properties

IUPAC Name |

5-bromo-2-iodo-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrINO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMSQEXVDRQURB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-iodo-N-methylbenzamide typically involves the halogenation of N-methylbenzamide. One common method is the sequential bromination and iodination of N-methylbenzamide. The bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The iodination step can be performed using iodine or an iodinating agent such as iodine monochloride (ICl) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-bromo-2-iodo-N-methylbenzamide can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the amide group.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce various substituted benzamides.

Scientific Research Applications

Chemistry: 5-bromo-2-iodo-N-methylbenzamide is used as a building block in organic synthesis. Its halogen atoms provide reactive sites for further functionalization, making it valuable in the synthesis of complex molecules.

Biology and Medicine: The compound is studied for its potential biological activities. It can serve as a precursor for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 5-bromo-2-iodo-N-methylbenzamide depends on its specific application. In chemical reactions, the halogen atoms act as leaving groups, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its amide and halogen functional groups. The exact pathways and molecular targets involved can vary based on the context of its use.

Comparison with Similar Compounds

- 5-bromo-2-chloro-N-methylbenzamide

- 5-iodo-2-chloro-N-methylbenzamide

- 5-bromo-2-fluoro-N-methylbenzamide

Comparison: Compared to similar compounds, 5-bromo-2-iodo-N-methylbenzamide is unique due to the presence of both bromine and iodine atoms. This dual halogenation can enhance its reactivity and provide distinct chemical properties. For example, the larger atomic radius of iodine compared to chlorine or fluorine can influence the compound’s steric and electronic effects, making it more suitable for specific applications in synthesis and research.

Biological Activity

5-Bromo-2-iodo-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The halogen atoms (bromine and iodine) can influence the compound's binding affinity, potentially modulating various cellular signaling pathways. This interaction may lead to alterations in enzyme activities or receptor-mediated responses, which are crucial for therapeutic effects.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Antitumor Activity : Preliminary studies suggest that compounds with halogenated benzamide structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, sigma ligands, which include similar structures, have demonstrated the ability to enhance the efficacy of traditional chemotherapeutics in melanoma models .

- Enzyme Inhibition : The compound may serve as a potent inhibitor of specific enzymes involved in metabolic pathways. Its halogen atoms can form halogen bonds, enhancing interactions with target proteins.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds structurally related to this compound:

- Sigma Receptor Ligands : Research has shown that sigma receptor ligands can significantly affect glucose metabolism in tumors. In vitro studies on A375M melanoma cells treated with sigma ligands indicated a transient increase in glucose uptake, suggesting a metabolic flare that could enhance therapeutic outcomes .

- Synthesis and Testing : A range of halogenated benzamides have been synthesized and tested for their biological activities. For example, derivatives of 5-bromo-2-iodobenzamide have been evaluated for their potential as enzyme inhibitors and probes in biochemical assays, demonstrating promising results in modulating enzyme activities.

Comparative Analysis

The following table summarizes the biological activities of various halogenated benzamides compared to this compound:

| Compound Name | Antitumor Activity | Enzyme Inhibition | Potent Ligand/Probe |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 5-Iodo-N-methylbenzamide | Moderate | Yes | Yes |

| 5-Bromo-2-chlorobenzamide | Yes | Moderate | No |

| 4-Iodo-N-methylbenzamide | Low | Yes | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.